Cas no 62560-95-6 (Isodihydrofutoquinol A)
Isodihydrofutoquinol A is a bioactive compound with significant potential applications in pharmaceutical research. It exhibits unique structural characteristics that contribute to its efficacy in various therapeutic areas. This compound boasts high purity and stability, ensuring reliable results in analytical and medicinal studies. Its unique chemical properties make it a valuable tool for drug discovery and development.
Isodihydrofutoquinol A structure
Product Name:Isodihydrofutoquinol A
CAS No:62560-95-6
MF:C21H24O5
MW:356.412266731262
CID:1080828
PubChem ID:25774970
Update Time:2025-10-17
Isodihydrofutoquinol A Chemical and Physical Properties
Names and Identifiers
-
- Isodihydrofutoquinol A
- Lancifolin F
- [ "Lancifolin F" ]
- AKOS032962677
- (4R)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one
- 62560-95-6
- Lancifolin E
- (+)-Isodihydrofutoquinol B
- Isodihydrofutoquinol B
-
- Inchi: 1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3/t14-,21+/m1/s1
- InChI Key: SMOHLDSEWHACKE-SZNDQCEHSA-N
- SMILES: O(C)[C@]1(C(=CC(C(CC=C)=C1)=O)OC)[C@H](C)CC1=CC=C2C(=C1)OCO2
Computed Properties
- Exact Mass: 356.16200
- Monoisotopic Mass: 356.16237386g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 608
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 54Ų
Experimental Properties
- Color/Form: Oil
- Density: 1.18±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 505.2±50.0 °C at 760 mmHg
- Flash Point: 220.7±30.2 °C
- Solubility: Almost insoluble (0.036 g/l) (25 º C),
- PSA: 53.99000
- LogP: 3.59460
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
Isodihydrofutoquinol A Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Isodihydrofutoquinol A Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I15900-5 mg |
Isodihydrofutoquinol A |
62560-95-6 | 5mg |
¥5120.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4281-1 mg |
Isodihydrofutoquinol A |
62560-95-6 | 1mg |
¥2595.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4281-5 mg |
Isodihydrofutoquinol A |
62560-95-6 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
| TargetMol Chemicals | TN4281-1 mL * 10 mM (in DMSO) |
Isodihydrofutoquinol A |
62560-95-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I15900-5mg |
Isodihydrofutoquinol A |
62560-95-6 | 5mg |
¥5120.0 | 2023-09-07 | ||
| TargetMol Chemicals | TN4281-5mg |
Isodihydrofutoquinol A |
62560-95-6 | 5mg |
¥ 3560 | 2024-07-20 | ||
| A2B Chem LLC | AG79167-5mg |
Isodihydrofutoquinol A |
62560-95-6 | 5mg |
$635.00 | 2024-04-19 | ||
| TargetMol Chemicals | TN4281-1 ml * 10 mm |
Isodihydrofutoquinol A |
62560-95-6 | 1 ml * 10 mm |
¥ 3660 | 2024-07-20 |
Isodihydrofutoquinol A Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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